molecular formula C12H19N3O3S B2384786 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034317-43-4

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No.: B2384786
CAS No.: 2034317-43-4
M. Wt: 285.36
InChI Key: JRNREQYXBYTBKK-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. For instance, one method involves the N-heterocyclization of primary amines with diols . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Crystal Structure Studies

  • Pyrimethamine and Aminopyrimidine Derivatives : Research by Balasubramani, Muthiah, and Lynch (2007) explores pyrimethamine, an antifolate drug used in anti-malarial chemotherapy, and its derivatives, including aminopyrimidines. These compounds, including variants of 2-amino-4,6-dimethylpyrimidine, demonstrate hydrogen bonding and molecular interactions significant in crystallography and drug design (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Optimization

  • Synthesis Techniques : Hongbin (2011) discusses the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, a related compound. The study emphasizes safe and effective oxidation techniques, contributing to the methodology of synthesizing pyrimidine derivatives (Hongbin, 2011).

Antitumor Activity

  • Novel Antifolates Targeting Nucleotide Biosynthesis : Liu et al. (2015) synthesized a series of pyrrolo[2,3-d]pyrimidines as potential antifolates targeting thymidylate and purine nucleotide biosynthesis, demonstrating significant antiproliferative potencies. This study reveals the potential of pyrimidine derivatives in cancer therapy (Liu et al., 2015).

Chemical Reactivity

  • Reactivity of Pyridine Derivatives : Rouchaud, Neus, and Moulard (1997) researched the reactivity of pyridine derivatives, providing insights into the chemical behavior of related pyrimidine compounds. This research aids in understanding the reactivity of complex pyrimidine structures (Rouchaud, Neus, & Moulard, 1997).

Green Chemistry and Synthesis Evaluation

  • Green Metric Evaluation : Gilbile, Bhavani, and Vyas (2017) evaluated the green metrics of synthesizing pyridine derivatives, an approach that can be extended to pyrimidine derivatives. This study emphasizes environmentally friendly synthesis methods (Gilbile, Bhavani, & Vyas, 2017).

Novel Compound Synthesis

  • Synthesis of Trisubstituted Pyrimidines : Arutyunyan (2013) synthesized new trisubstituted pyrimidines, highlighting the versatility and potential for creating diverse pyrimidine-based compounds (Arutyunyan, 2013).

Antibacterial Applications

  • Antibacterial Heterocyclic Compounds : Azab, Youssef, and El-Bordany (2013) synthesized heterocyclic compounds containing sulfonamido moieties, including pyrimidine derivatives, demonstrating significant antibacterial activities. This study suggests the role of pyrimidine derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Properties

IUPAC Name

2-(1-ethylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-4-19(16,17)15-6-5-11(8-15)18-12-13-9(2)7-10(3)14-12/h7,11H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNREQYXBYTBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)OC2=NC(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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